2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the coupling of a pyridine derivative with an imidazolidinone precursor under optimized conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in its anticonvulsant activity . Additionally, it may interact with other molecular pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides
- N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-butanamides
Uniqueness
2-{2,5-DIOXO-1-PHENYL-3-[(PYRIDIN-3-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its hybrid structure, which combines the pharmacophoric features of both imidazolidinone and pyridine moieties. This hybrid structure enhances its biological activity and makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-phenyl-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-2-33-21-12-10-19(11-13-21)27-23(30)15-22-24(31)29(20-8-4-3-5-9-20)25(32)28(22)17-18-7-6-14-26-16-18/h3-14,16,22H,2,15,17H2,1H3,(H,27,30) |
InChI Key |
HDSOWGRDDCTPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.